3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under anhydrous conditions.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-(2-methoxyphenyl)piperazine and an appropriate leaving group on the quinazolinone intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature to reflux.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its quinazolinone core is known to exhibit various biological activities, making it a candidate for drug development. Researchers investigate its effects on cellular pathways, enzyme inhibition, and receptor binding.
Medicine
In medicine, this compound is explored for its potential to treat diseases such as cancer, inflammation, and infections. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperazine moiety can interact with receptor proteins, modulating their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-thione: Similar structure but with a thione group instead of a thioxo group.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thioxo and piperazine moieties allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
451466-83-4 |
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Molecular Formula |
C23H26N4O4S |
Molecular Weight |
454.55 |
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
InChI Key |
FHZBQCQPDGIXGZ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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